N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide

CDK2 CDK5 Kinase inhibition

Researchers evaluating CDK family selectivity often encounter confounding variables when substituting structurally similar aminopyrazole inhibitors-pharmacological data from CDK5 inhibitor 20-223 or AT7519 cannot be extrapolated to N1-alkylated variants. This N1-tert-butyl analog provides a direct structural comparator for quantifying how N1-substitution alters kinase selectivity, cellular potency, and metabolic stability. • Map CDK selectivity shifts via parallel CDK1-CDK9 profiling against 20-223 (CDK2 IC50 6.0 nM; CDK5 IC50 8.8 nM); the tert-butyl group removes one H-bond donor and increases hinge-region steric bulk. • Quantify metabolic liability in head-to-head microsomal/hepatocyte stability assays-tert-butyl groups are established metabolic soft spots. • Evaluate cellular antiproliferative potency and mechanism conservation (pRB, pFAK biomarkers) in CRC cell panels. Supplied at ≥98% purity for reproducible target-engagement studies. Immediate global shipping for time-sensitive SAR programs.

Molecular Formula C23H27N3O
Molecular Weight 361.5 g/mol
Cat. No. B14916699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide
Molecular FormulaC23H27N3O
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC(=N1)C2CCC2)NC(=O)CC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H27N3O/c1-23(2,3)26-21(15-20(25-26)18-9-6-10-18)24-22(27)14-16-11-12-17-7-4-5-8-19(17)13-16/h4-5,7-8,11-13,15,18H,6,9-10,14H2,1-3H3,(H,24,27)
InChIKeyKREOAENHJCTDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide: CDK-Targeted Aminopyrazole Scaffold


N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide (CAS 865317-31-3) is a fully substituted aminopyrazole acetamide that combines an N1-tert-butyl group, a C3-cyclobutyl ring, and a C5-(naphthalen-2-yl)acetamide side chain . It belongs to the aminopyrazole class of cyclin-dependent kinase (CDK) inhibitors, which includes the well-characterized clinical candidate AT7519 and the Pfizer-derived probe CDK5 inhibitor 20-223 (CP668863) [1]. The compound is supplied as a research-grade small molecule (MW 361.49, C23H27N3O) with reported purity ≥98% and is intended for in vitro biochemical and cellular target-engagement studies .

1 CDK pathway inhibition study fit
2 N1-tert-butyl SAR context
3 In vitro target-engagement profiling

Why Aminopyrazole Substitution Is Scientifically Unjustified


The aminopyrazole CDK inhibitor class contains multiple members with superficially similar cores, yet small structural variations among them produce profound differences in kinase selectivity, cellular potency, and in vivo efficacy [1]. For example, the N1-unsubstituted analog CDK5 inhibitor 20-223 (N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide) achieves IC50 values of 6.0 nM (CDK2) and 8.8 nM (CDK5) and exhibits >2-fold greater cellular potency than the multi-CDK clinical inhibitor AT7519, which carries a distinct substitution pattern [1]. The introduction of an N1-tert-butyl group, as present in N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide, is expected to further alter physicochemical properties (logP, solubility), metabolic stability, and kinase selectivity relative to the N1-unsubstituted parent—a phenomenon well-documented for tert-butyl modifications on pyrazole scaffolds [2]. These differences mean that pharmacological data generated for CDK5 inhibitor 20-223, PNU-292137, or AT7519 cannot be extrapolated to this compound without experimental validation, making blind substitution scientifically unsound for hypothesis-driven research or procurement decisions.

N1-tert-butyl may shift kinase selectivity and physicochemical profile compared to N1-unsubstituted analogs; data from 20-223 or AT7519 may not transfer directly.
Metabolic stability and solubility may differ; blind substitution without experimental validation risks assay interpretation.
In vivo model responses from related analogs require independent validation for this N1-alkylated variant.

Quantitative Differentiation from Structural Analogs


CDK2/5 Potency Comparison: Unsubstituted Analog vs. AT7519

The N1-unsubstituted analog CDK5 inhibitor 20-223 (N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide) was benchmarked against the clinically used multi-CDK inhibitor AT7519 in cell-free kinase assays. In CDK5 kinase assays, 20-223 was ~3.5-fold more potent than AT7519; in CDK2 kinase assays, 20-223 was ~65.3-fold more potent than AT7519 [1]. The N1-tert-butyl analog N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide shares the identical aminopyrazole core and naphthalene acetamide side chain with 20-223 but adds the N1-tert-butyl modification, which is known to enhance metabolic stability and modulate kinase selectivity in pyrazole-based inhibitors [2].

CDK2/5 Potency Comparison
Reported comparison
20-223 vs AT7519: ~65× CDK2, ~3.5× CDK5 difference (IC50).
Supports CDK2/5 pathway inhibition profiling.
Target compound potency directionality not yet determined.
CDK2 CDK5 Kinase inhibition Colorectal cancer

CDK5 Selectivity over CDK2 and GSK-3β

The structurally related compound CP-681301 (N-(3-cyclobutyl-1H-pyrazol-5-yl)-2-(4-(dimethylamino)phenyl)acetamide) demonstrates that the cyclobutyl-aminopyrazole scaffold can achieve meaningful kinase selectivity: CP-681301 inhibits CDK5 with a Ki of 13.7 nM while exhibiting 2.8-fold selectivity over CDK2 and 40-fold selectivity over GSK-3β . The N1-tert-butyl modification on the target compound may further alter this selectivity window, as N1-substitution on pyrazoles is known to affect hinge-region binding interactions in the ATP pocket [1].

CDK5 Selectivity Context
Class-level
CP-681301: CDK5 Ki 13.7 nM; 2.8× over CDK2, 40× over GSK-3β.
Class-level selectivity may guide kinase panel design.
Target compound selectivity data not available.
CDK selectivity GSK-3β Off-target profiling Kinase panel

In Vivo Antitumor Activity in CRC Xenograft Model

CDK5 inhibitor 20-223 (the direct N1-unsubstituted analog) was evaluated in a human colorectal cancer (CRC) xenograft model in athymic nude mice. Subcutaneous administration at 8 mg/kg for 14 injections significantly reduced tumor growth and tumor weight without observed toxicity [1][2]. Additionally, 20-223 inhibited phosphorylation of downstream CDK2/CDK5 substrates (pRB S807/811, pFAK S732) in multiple CRC cell lines in a dose-dependent manner (0.3125–20 μM, 6 h) and inhibited cell migration in wound-healing assays [1].

Xenograft Model Response
Endpoint context
20-223 (8 mg/kg s.c., 14 inj.): reduced tumor growth and weight in CRC model.
Reported model-response endpoint; N1-tert-butyl PK may differ.
In vivo data for target compound not available.
Colorectal cancer Xenograft In vivo efficacy Tumor growth inhibition

Physicochemical Impact of N1-tert-Butyl Substitution

Introduction of the N1-tert-butyl group distinguishes the target compound from its N1-unsubstituted analog 20-223 (C19H19N3O, MW 305.37) by an increase of 56.12 Da in molecular weight (MW 361.49, C23H27N3O) and a shift in the hydrogen-bond donor count from 2 to 1 . The removal of one H-bond donor through N1-alkylation is predicted to increase lipophilicity (estimated ΔlogP ~1.0–1.5 units) and improve membrane permeability, while the increased molecular weight may reduce aqueous solubility [1]. These physicochemical shifts may translate into altered oral bioavailability, tissue distribution, and metabolic clearance compared to the N1-unsubstituted parent.

Physicochemical Shift
Class-level
ΔMW +56 Da, ΔHBD −1, est. ΔlogP +1.0–1.6.
May influence permeability and solubility for SAR.
Experimental logP and solubility not reported.
Physicochemical properties Lipophilicity Drug-likeness Molecular design

Evidence-Based Application Scenarios


N1-Substitution SAR for CDK2/5 Selectivity

This compound serves as a direct structural comparator to CDK5 inhibitor 20-223 (N1-unsubstituted) for structure-activity relationship (SAR) studies exploring how N1-alkylation modulates CDK2/5 inhibitory potency and selectivity. The N1-tert-butyl group removes one hydrogen-bond donor and increases steric bulk at the hinge-binding region, which may alter the selectivity window across the CDK family [1]. Researchers can use this compound side-by-side with 20-223 in kinase panel profiling (e.g., CDK1–CDK9, GSK-3β) to quantify selectivity shifts.

Metabolic Stability Assessment of N1-tert-Butyl Aminopyrazoles

The N1-tert-butyl group is a well-established metabolic soft spot and steric shield in drug design. This compound can be used in head-to-head metabolic stability assays (e.g., human/rodent liver microsomes, cryopreserved hepatocytes) against its N1-unsubstituted analog (20-223) to quantify the effect of N1-tert-butyl substitution on intrinsic clearance (Clint), half-life (t1/2), and cytochrome P450 metabolic liability [1]. Such data inform whether the tert-butyl modification improves or compromises metabolic stability in this scaffold.

CRC Cell Panel Screening for CDK2/5 Antiproliferative Effects

Given that the N1-unsubstituted analog 20-223 exhibits nanomolar antiproliferative potency across a panel of CRC cell lines and inhibits CDK2/5 substrate phosphorylation (pRB S807/811, pFAK S732), this N1-tert-butyl variant can be screened in parallel in the same CRC cell panel to evaluate whether N1-alkylation enhances or reduces cellular potency and whether the mechanism of action (CDK2/5 inhibition, cell cycle arrest, anti-migratory effects) is conserved [1].

In Vivo PK/PD Study in CRC Xenograft Models

The N1-unsubstituted analog 20-223 has demonstrated in vivo antitumor efficacy in a CRC xenograft model (8 mg/kg s.c., 14 injections) with significant tumor growth reduction and no observed toxicity [1]. This N1-tert-butyl analog can be evaluated in a parallel or crossover PK/PD study to determine whether the tert-butyl group improves oral bioavailability or half-life, potentially enabling oral dosing regimens. Tumor pharmacodynamic biomarkers (pRB, pFAK) established for 20-223 can be used as target engagement readouts [1].

Application
Selection Property
Validation Focus
CDK2/5 selectivity SAR studies
N1-alkylation SAR context
Kinase panel selectivity profiling
Metabolic stability SAR
N1-tert-butyl metabolic shield
Microsomal/hepatocyte clearance comparison
CRC cell panel screening
Cell proliferation endpoint context
CDK substrate phosphorylation and cell cycle arrest markers
In vivo PK/PD research
Oral bioavailability potential
Tumor pharmacodynamic biomarker response
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